Cas no 86-59-9 (quinoline-8-carboxylic acid)

quinoline-8-carboxylic acid structure
quinoline-8-carboxylic acid structure
Nome del prodotto:quinoline-8-carboxylic acid
Numero CAS:86-59-9
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00047619
CID:34387
PubChem ID:66582

quinoline-8-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 8-Quinolinecarboxylic acid
    • Quinoline-8-carboxylic acid
    • QUINOLINE-8-METHANOL
    • 3,4-quinolyl-8-carboxylic acid
    • 8-Carboxyquinoline
    • 8-quinlinecarboxylic acid
    • 8-Quinolinecarboxylic
    • 8-quinolinic acid
    • acide quinoleinecarboxylique-8
    • Quinolin-8-carboxylic acid
    • RARECHEM AL BE 0482
    • NSC 6505
    • 8-Quinolinecarboxylicacid
    • 5XW75TFD94
    • QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • PubChem5868
    • 8-quinoline carboxylic acid
    • 8-quinoline- carboxylic acid
    • MLS000567372
    • KSC448I1J
    • NSC6505
    • HMS2279M16
    • STK028768
    • BBL100150
    • STK344292
    • SBB041649
    • RW
    • AKOS000270302
    • F0001-2147
    • SCHEMBL111826
    • SMR000154120
    • 86-59-9
    • AM20061553
    • NSC-6505
    • SY021170
    • CS-W007371
    • 8-QUINOLINECARBOXYLIC ACID [MI]
    • CHEMBL1427477
    • EN300-12332
    • SB67477
    • MFCD00047619
    • 8-Quinolinecarboxylic acid, 98%
    • CCRIS 6956
    • UNII-5XW75TFD94
    • FS-3411
    • NCGC00246179-01
    • AC-907/25014264
    • Q27263020
    • Q0066
    • FT-0601031
    • AC-25672
    • W-203972
    • LS-188094
    • Z85921051
    • DTXSID40235334
    • DTXCID40157825
    • HY-W007371
    • ALBB-011848
    • DB-007224
    • quinoline, 8-carboxy-
    • quinoline-8-carboxylic acid
    • MDL: MFCD00047619
    • Inchi: 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
    • Chiave InChI: QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C2C(=CC=CN=2)C=CC=1)O
    • BRN: 19176

Proprietà calcolate

  • Massa esatta: 173.04800
  • Massa monoisotopica: 173.048
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conta Tautomer: niente
  • Carica superficiale: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 50.2

Proprietà sperimentali

  • Colore/forma: Non determinato.
  • Densità: 1.2427 (rough estimate)
  • Punto di fusione: 185.0 to 189.0 deg-C
  • Punto di ebollizione: 303.81°C (rough estimate)
  • Punto di infiammabilità: 187.5 °C
  • Indice di rifrazione: 1.5200 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • PSA: 50.19000
  • LogP: 1.93300
  • Merck: 8070
  • pka: 1.82(at 25℃)
  • Solubilità: Insolubile in acqua.

quinoline-8-carboxylic acid Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,Room Temperature
  • Frasi di rischio:R36/37/38
  • Classe di pericolo:IRRITANT

quinoline-8-carboxylic acid Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

quinoline-8-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
093264-250mg
8-Quinolinecarboxylic acid
86-59-9 95%
250mg
$19.00 2024-07-19
eNovation Chemicals LLC
D505390-25g
8-Quinolinecarboxylic acid
86-59-9 97%
25g
$180 2024-05-24
Life Chemicals
F0001-2147-1g
Quinoline-8-carboxylic acid
86-59-9 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0001-2147-2.5g
Quinoline-8-carboxylic acid
86-59-9 95%+
2.5g
$40.0 2023-09-07
BAI LING WEI Technology Co., Ltd.
100127-25G
8-Quinolinecarboxylic acid, 98%
86-59-9 98%
25G
¥ 10853 2022-04-26
Chemenu
CM112254-10g
quinoline-8-carboxylic acid
86-59-9 98%
10g
$132 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006839-5g
quinoline-8-carboxylic acid
86-59-9 98%
5g
¥136 2024-05-21
TRC
Q990030-10mg
Quinoline-8-carboxylic Acid
86-59-9
10mg
$ 50.00 2022-06-03
abcr
AB467927-5 g
Quinoline-8-carboxylic acid, min. 95%; .
86-59-9
5g
€144.70 2022-06-10
abcr
AB467927-10 g
Quinoline-8-carboxylic acid, min. 95%; .
86-59-9
10g
€239.50 2022-06-10

quinoline-8-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: 2-Nitrobenzoic acid ,  Sulfuric acid Solvents: Water
Riferimento
Concerning the Synthesis of Pyrido-benzo-diazepines
Cmelka, Dieter, 1969, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
1.2 -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  140 °C; 6.5 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydroxide Solvents: Water ;  neutralized, rt
Riferimento
Synthesis of Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic acids
Listunov, Dimitriy; et al, Journal of Heterocyclic Chemistry, 2013, 50(3), 660-662

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 -78 °C → rt; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Riferimento
Insertion of an Alkene into an Ester: Intramolecular Oxyacylation Reaction of Alkenes through Acyl C-O Bond Activation
Hoang, Giang T.; et al, Angewandte Chemie, 2011, 50(8), 1882-1884

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Methanesulfonic acid ,  Benzenesulfonic acid, 3-nitro-, sodium salt (1:1) ,  Ferrous sulfate
2.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
2.2 -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Riferimento
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Nitric acid, mercury(1+) salt, hydrate (1:1:2) Solvents: 1,2-Dimethoxyethane ;  2 h, reflux
1.2 Reagents: Triethylamine ;  4 h, reflux
1.3 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
1.5 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
Riferimento
A convenient procedure for indirect oxidation of aromatic methyl groups to aldehydes and carboxylic acids
Deady, Leslie W.; et al, Organic Preparations and Procedures International, 2003, 35(6), 627-630

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Sulfuric acid Catalysts: Iodine ;  overnight, 140 °C; 140 °C → rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide ;  neutralized; 0 °C → rt
Riferimento
Facile access to fused 2D/3D rings via intermolecular cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes
Ma, Jiajia; et al, Nature Catalysis, 2022, 5(5), 405-413

quinoline-8-carboxylic acid Raw materials

quinoline-8-carboxylic acid Preparation Products

quinoline-8-carboxylic acid Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86-59-9)8-Quinolinecarboxylicacid
A10320
Purezza:99%
Quantità:100g
Prezzo ($):345.0